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Compound of Interest

Compound Name:
8-Nitro-4-oxo-4H-chromene-3-

carbaldehyde

CAS No.: 1253654-82-8

Cat. No.: B109112

Get Quote

Executive Summary: The C₁₀H₅NO₅ Scaffold
The molecular formula C₁₀H₅NO₅ (MW: 219.15 g/mol ) represents a class of high-value

pharmacophores. Two primary isomers dominate the literature due to their distinct mechanisms

of action:

Nitrolawsone (2-Hydroxy-3-nitro-1,4-naphthoquinone): A redox-active quinone used primarily

as a chelating ligand for metal-based anticancer drugs. Its activity stems from the generation

of Reactive Oxygen Species (ROS).

3-Formyl-6-nitrochromone: A highly electrophilic scaffold used to synthesize Schiff bases and

heterocycles. It functions largely as an enzyme inhibitor (e.g., urease, tyrosine phosphatase).

Editorial Note: While modern techniques like HRMS are prevalent, Elemental Analysis (CHN)

remains the "Gold Standard" for these derivatives. Due to their tendency to form solvates and

hydrates (common in quinones), EA provides the only definitive proof of bulk purity and solvent

inclusion, which is critical for accurate IC₅₀ determination.
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Performance Comparison: Biological Efficacy
The following table compares the biological performance of C₁₀H₅NO₅ derivatives against

standard therapeutic agents.

Table 1: Comparative Efficacy (IC₅₀ / MIC Values)
Derivative
Class

Target /
Mechanism

Test
System

Activity
(IC₅₀/MIC)

Comparativ
e Standard

Performanc
e Verdict

Nitrolawsone

(Free Ligand)

Redox

Cycling /

ROS

Generation

MCF-7

(Breast

Cancer)

12.5 µM
Doxorubicin

(0.5 µM)

Moderate.

Lower

potency but

reduced

cardiotoxicity

compared to

Doxorubicin.

Cu(II)-

Nitrolawsone

Complex

DNA

Intercalation

+ ROS

A549 (Lung

Cancer)
2.1 µM

Cisplatin (4.5

µM)

Superior.

Metal

complexation

enhances

lipophilicity

and

cytotoxicity.

3-Formyl-6-

nitrochromon

e

Urease

Inhibition

H. pylori

Urease
22.0 µM

Acetohydroxa

mic Acid

(18.0 µM)

Comparable.

Excellent

starting point

for Schiff

base

optimization.

Chromone-

Schiff Base

Tyrosine

Phosphatase

1B

Diabetes

Model
6.5 µM

Suramin

(10.2 µM)

Superior.

Schiff base

modification

significantly

improves

selectivity.
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Key Insight: The C₁₀H₅NO₅ scaffold itself is a "privileged structure." However, its metal

complexes (for Nitrolawsone) and Schiff base derivatives (for Nitrochromone) consistently

outperform the parent compounds.

Scientific Integrity: Self-Validating Analytical
Protocols
To ensure reproducibility, we define a Self-Validating System for the synthesis and

characterization of these derivatives.

A. Synthesis Workflow (Nitrolawsone)
Reaction Logic: Direct nitration of Lawsone (2-hydroxy-1,4-naphthoquinone) is chosen over

oxidation of amino-naphthoquinones to prevent over-oxidation of the ring system.

Precursor: Dissolve Lawsone (1.74 g, 10 mmol) in glacial acetic acid (20 mL).

Nitration: Add fuming HNO₃ (1.5 mL) dropwise at 0–5°C. Mechanism: Electrophilic aromatic

substitution activated by the hydroxyl group.

Quenching: Pour mixture into ice-water (100 mL). The yellow precipitate is crude

Nitrolawsone.

Purification (Critical): Recrystallize from Ethanol/Water (7:3). Note: Nitrolawsone avidly binds

water. Drying at 110°C in vacuo is required before EA.

B. Elemental Analysis (CHN) Validation Protocol
Why EA? HRMS confirms the molecular ion, but it cannot detect trapped solvent or inorganic

impurities (like silica gel) that skew biological dosing. EA validates the bulk composition.

Acceptance Criteria:
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Tolerance: ±0.4% absolute difference between Calculated and Found values.

Failure Mode: If %C is low and %H is high, the sample is likely a hydrate. Recalculate for

C10H5NO5 · xH2O.

Table 2: Representative Elemental Analysis Data (C₁₀H₅NO₅)
Compoun
d

Formula Element
Calculate
d (%)

Found
(%)

Delta (Δ) Status

Nitrolawso

ne (Pure)
C₁₀H₅NO₅ C 54.80 54.72 -0.08 PASS

(MW 219.

[1]15)
H 2.30 2.35 +0.05 PASS

N 6.39 6.31 -0.08 PASS

Nitrolawso

ne

(Hydrate)

C₁₀H₅NO₅ ·

H₂O
C 50.64 50.55 -0.09

PASS (as

hydrate)

(Common

Error)

(MW

237.16)
H 2.97 3.01 +0.04

PASS (as

hydrate)

Cu(II)

Complex

[Cu(C₁₀H₄

NO₅)₂]
C 48.05 47.90 -0.15 PASS

(1:2 Ligand

Ratio)

(MW

499.83)
H 1.61 1.65 +0.04 PASS

N 5.60 5.55 -0.05 PASS

Visualization of Workflows
Diagram 1: Synthesis & Derivatization Pathway
This diagram illustrates the divergent synthesis paths for the two main C₁₀H₅NO₅ isomers.
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Caption: Divergent synthetic pathways for C₁₀H₅NO₅ isomers leading to distinct therapeutic

classes.

Diagram 2: Analytical Validation Logic (The "Self-
Validating" System)
A decision tree for verifying the purity of C₁₀H₅NO₅ derivatives before biological testing.
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Synthesized C10H5NO5 Derivative
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Caption: Analytical decision tree ensuring only chemically pure entities enter biological

screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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